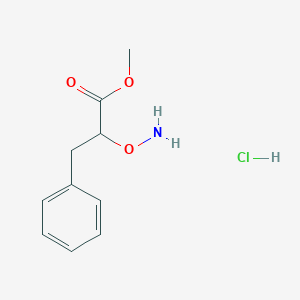

Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride

Description

Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride (CAS: Not explicitly provided in evidence) is an organic compound characterized by a propanoate ester backbone with an aminooxy (-O-NH₂) group at position 2 and a phenyl group at position 2. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

methyl 2-aminooxy-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-13-10(12)9(14-11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXOADAIHWVLJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)ON.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride typically involves the reaction of methyl 3-phenylpropanoate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the aminooxy derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime and its subsequent conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.

Reduction: The compound can be reduced to form amines.

Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminooxy group can yield nitroso compounds, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted phenylpropanoate derivatives.

Scientific Research Applications

Anticancer Research

Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride has been investigated for its anticancer properties. Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer).

Case Study :

A study screened 25 derivatives of this compound, revealing that several compounds demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating potent anticancer activity .

Neuroprotective Effects

Recent studies have suggested that this compound may also possess neuroprotective effects. The aminooxy group in its structure is hypothesized to inhibit certain enzymes involved in neurodegenerative processes.

Research Findings :

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Synthetic Chemistry

This compound serves as a valuable intermediate in the synthesis of various bioactive molecules. Its reactivity allows for the formation of diverse chemical scaffolds through modifications and coupling reactions.

Synthesis Example :

The compound has been utilized in the synthesis of oxazolidinones, which are important in the development of antibiotics and other therapeutic agents. The reaction conditions for synthesizing these derivatives often involve the use of specific bases to deprotonate the α-position effectively .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 5.0 |

| Compound C | HCT-116 | 7.52 |

Table 2: Neuroprotective Activity

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 1 | 85 |

| 5 | 90 |

| 10 | 95 |

Mechanism of Action

The mechanism by which Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride exerts its effects is primarily through its reactivity with various biological molecules. The aminooxy group can form stable adducts with carbonyl-containing compounds, such as aldehydes and ketones, through the formation of oxime linkages. This reactivity makes it a useful tool for studying enzyme-catalyzed reactions and for the development of enzyme inhibitors. The molecular targets and pathways involved include those related to amino acid metabolism and protein modification.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table summarizes critical differences between Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride and its analogs:

*Calculated based on molecular formula.

Key Observations:

Aminooxy vs. Amino Groups: The aminooxy group (-O-NH₂) in the target compound introduces distinct reactivity compared to amino (-NH₂) analogs. Aminooxy groups can form oxime bonds with carbonyl groups, enabling applications in prodrug design or enzyme inhibition .

Substituent Effects: Fluorine (): Enhances metabolic stability and electron-withdrawing properties.

Hydrochloride Salt : Common across all compounds, improving aqueous solubility for pharmaceutical use .

Physicochemical Properties

- Methyl 2-amino-3-phenylpropanoate HCl (CAS 5619-07-8): Boiling Point: Not available. Linear Structure: NH₃CHCH₂C₆H₅COOCH₃Cl. PubChem ID: 3084017 .

- Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl: Molecular Weight: 233.67 g/mol. Synonyms: 4-Fluoro-DL-phenylalanine methyl ester hydrochloride .

Solubility and Stability:

- Hydrochloride salts generally exhibit higher solubility in polar solvents.

- The phenyl group contributes to lipophilicity, whereas substituents like methoxy or fluorine modulate this property .

Biological Activity

Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H14ClN2O3

- Molecular Weight : Approximately 248.69 g/mol

This compound features an aminooxy group, which is known to participate in various biochemical interactions, particularly in the context of enzyme inhibition and modulation.

1. Enzyme Inhibition

The compound exhibits significant inhibitory activity against various enzymes, particularly those involved in metabolic pathways. The aminooxy group is known to interact with hydroxylamine-sensitive enzymes, potentially leading to alterations in metabolic processes.

2. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, indicating its potential as an antibacterial agent.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Study Type | Organism/Cell Line | Result |

|---|---|---|

| Antibacterial Assay | E. coli | Inhibition of growth at concentrations >50 µg/mL |

| Cytotoxicity Assay | HepG2 (human liver cancer) | IC50 = 30 µg/mL |

| Enzyme Inhibition Assay | Various metabolic enzymes | Significant inhibition observed |

These results indicate that the compound not only has antimicrobial properties but also exhibits cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a study published by researchers at the University of Georgia, this compound was tested against resistant strains of bacteria. The compound showed promising results, significantly reducing bacterial load in vitro and demonstrating potential for further development as an antibiotic.

Case Study 2: Cancer Cell Line Studies

Another study focused on the cytotoxic effects of the compound on various cancer cell lines, including HepG2 and MCF-7 (breast cancer). The findings indicated that this compound induced apoptosis in these cells at concentrations that were not toxic to normal cells, highlighting its selective action.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride, and how do variations in temperature or pH impact yield?

- The synthesis typically involves a multi-step process, including the formation of the aminooxy group and subsequent hydrochlorination. Key parameters include maintaining a temperature range of 0–5°C during the coupling of the aminooxy moiety to avoid side reactions and adjusting the pH to 6.5–7.5 for efficient salt formation . Variations outside these ranges may reduce yield due to hydrolysis or incomplete salt precipitation.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the aminooxy and phenyl group positions. High-resolution mass spectrometry (HR-MS) confirms molecular weight, while Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups like the ester carbonyl (~1740 cm⁻¹) and aminooxy (N-O stretch at ~950 cm⁻¹). Purity ≥98% can be validated via HPLC with UV detection at 254 nm .

Q. How does the hydrochloride salt form enhance the compound’s suitability for biological studies?

- The hydrochloride salt improves aqueous solubility, enabling dissolution in buffered solutions (e.g., PBS at pH 7.4) for cell-based assays. It also stabilizes the aminooxy group against oxidation, extending shelf life when stored at –20°C in desiccated conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) observed during characterization?

- Discrepancies may arise from residual solvents, tautomerism, or salt dissociation. Strategies include:

- Re-crystallizing the compound from ethanol/water to remove impurities.

- Conducting variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).

- Comparing experimental data with computational simulations (DFT-based NMR predictions) .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

- Design accelerated degradation studies at varying pH (1.2–7.4) and temperatures (37°C). Monitor degradation products via LC-MS and quantify half-life using kinetic modeling. For example, hydrolysis of the ester group at gastric pH (1.2) may necessitate enteric coating for oral delivery studies .

Q. How does the aminooxy group influence the compound’s interaction with biological targets, such as enzymes or receptors?

- The aminooxy group can act as a nucleophile, forming covalent adducts with carbonyl-containing biomolecules (e.g., pyridoxal phosphate-dependent enzymes). Molecular docking simulations paired with mutagenesis studies (e.g., Ala-scanning of enzyme active sites) can map binding interactions. Surface plasmon resonance (SPR) assays quantify binding affinity (KD values) .

Q. What strategies mitigate by-product formation during large-scale synthesis?

- Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions like over-alkylation. Purification via column chromatography (silica gel, eluting with CH₂Cl₂:MeOH 95:5) followed by recrystallization improves purity. Process analytical technology (PAT) tools, such as in-line FT-IR, enable real-time monitoring .

Methodological Considerations

Q. How should researchers address discrepancies in bioactivity data across different cell lines?

- Normalize activity data to cell permeability differences using LC-MS-based intracellular concentration measurements. Control for esterase activity (which hydrolyzes the methyl ester) by co-administering esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) in select assays .

Q. What protocols ensure reproducible results in kinetic studies of this compound’s reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.